molecular formula C19H25NO3S B10946754 N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide

N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B10946754
M. Wt: 347.5 g/mol
InChI Key: MJENHVHJWUKREU-UHFFFAOYSA-N
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Description

N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound characterized by the presence of an adamantyl group and a phenylsulfonyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the adamantyl intermediate with a sulfonyl chloride derivative under basic conditions.

    Amidation: The final step involves the formation of the propanamide backbone by reacting the sulfonylated intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and stability, while the phenylsulfonyl group can modulate its reactivity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-2-Naphthalenesulfonamide: Similar structure with a naphthalene ring instead of a phenyl ring.

    1-Adamantyl-N,N-Diphenylphosphinedicarboxamide Sulfide: Contains a phosphine group and a different amide backbone.

    N-(2-Adamantyl)-1-Adamantanecarboxamide: Features an adamantane carboxamide structure.

Uniqueness

N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide is unique due to its combination of an adamantyl group and a phenylsulfonyl group, which imparts distinct chemical and physical properties. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-adamantyl)-3-(benzenesulfonyl)propanamide

InChI

InChI=1S/C19H25NO3S/c21-18(6-7-24(22,23)17-4-2-1-3-5-17)20-19-15-9-13-8-14(11-15)12-16(19)10-13/h1-5,13-16,19H,6-12H2,(H,20,21)

InChI Key

MJENHVHJWUKREU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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